molecular formula C12H15N3O3 B12942238 Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B12942238
M. Wt: 249.27 g/mol
InChI Key: ICCMYROJELMWEM-QMMMGPOBSA-N
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Description

Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a complex organic compound belonging to the imidazo[1,2-b]pyridazine family This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the interleukin-17A (IL-17A) pathway, which is implicated in inflammatory diseases such as psoriasis and rheumatoid arthritis. By binding to IL-17A, the compound can modulate the immune response and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as an IL-17A inhibitor highlights its therapeutic relevance, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

methyl 8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-7-6-15-11(14-7)10(8(2)17-3)9(5-13-15)12(16)18-4/h5-6,8H,1-4H3/t8-/m0/s1

InChI Key

ICCMYROJELMWEM-QMMMGPOBSA-N

Isomeric SMILES

CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)[C@H](C)OC

Canonical SMILES

CC1=CN2C(=N1)C(=C(C=N2)C(=O)OC)C(C)OC

Origin of Product

United States

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